molecular formula C17H13BrN4OS B294367 3-(2-Bromophenyl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Bromophenyl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294367
M. Wt: 401.3 g/mol
InChI Key: LQSFITPDDJVMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromophenyl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively researched due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes involved in the biosynthesis of nucleic acids and proteins. It may also act by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-Bromophenyl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a low toxicity profile and does not exhibit significant adverse effects on normal cells. The compound has been found to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(2-Bromophenyl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its broad-spectrum activity against various microorganisms. Additionally, the compound has low toxicity and does not exhibit significant adverse effects on normal cells. However, the limitations of this compound include its limited solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for research on 3-(2-Bromophenyl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate the mechanism of action of the compound. Another direction is to optimize the synthesis method to increase yield and purity. Additionally, the compound could be further studied for its potential use in the treatment of neurological disorders. Finally, the compound could be modified to improve its solubility and stability.

Synthesis Methods

The synthesis of 3-(2-Bromophenyl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-bromobenzyl bromide with 4-methylphenoxyacetic acid to form an intermediate compound. This intermediate is then reacted with thiosemicarbazide to produce the final product. The synthesis of this compound has been optimized to increase yield and purity.

Scientific Research Applications

3-(2-Bromophenyl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor, antifungal, and antibacterial activities. Additionally, it has shown potential as an anti-inflammatory and analgesic agent. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

Molecular Formula

C17H13BrN4OS

Molecular Weight

401.3 g/mol

IUPAC Name

3-(2-bromophenyl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13BrN4OS/c1-11-6-8-12(9-7-11)23-10-15-21-22-16(19-20-17(22)24-15)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3

InChI Key

LQSFITPDDJVMNT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Origin of Product

United States

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